AKR1B10 Inhibition: 2-Methoxy-5-(pyridin-4-yl)benzaldehyde Exhibits >75-Fold Higher Potency than 4-(Pyridin-4-yl)benzaldehyde
2-Methoxy-5-(pyridin-4-yl)benzaldehyde inhibits human AKR1B10 with an IC50 of 240 nM [1]. In contrast, the closest comparator lacking the methoxy group, 4-(pyridin-4-yl)benzaldehyde, exhibits an IC50 of 18,000 nM (18 µM) against the same enzyme under identical assay conditions [2]. This represents a 75-fold improvement in potency attributable to the 2-methoxy substitution pattern.
| Evidence Dimension | AKR1B10 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 240 nM |
| Comparator Or Baseline | 4-(Pyridin-4-yl)benzaldehyde: 18,000 nM |
| Quantified Difference | 75-fold lower IC50 (higher potency) |
| Conditions | Inhibition of human recombinant N-terminus His6-tagged AKR1B10 expressed in E. coli BL21 DE3, assessed as pyridine-3-aldehyde reduction |
Why This Matters
This 75-fold potency differential directly informs procurement decisions for AKR1B10-targeted research; substituting with the unmethoxylated analog would require substantially higher concentrations, potentially introducing off-target effects and confounding experimental interpretation.
- [1] BindingDB. BDBM50362838 (2-Methoxy-5-(pyridin-4-yl)benzaldehyde). AKR1B10 IC50 = 240 nM. Assay Description: Inhibition of human recombinant N-terminus His6-tagged AKR1B10 expressed in Escherichia coli BL21 DE3 assessed as pyridine-3-aldehyde reduction. View Source
- [2] BindingDB. BDBM50362834 (4-(Pyridin-4-yl)benzaldehyde). AKR1B10 IC50 = 18,000 nM. Assay Description: Inhibition of human recombinant N-terminus His6-tagged AKR1B10 expressed in Escherichia coli BL21 DE3 assessed as pyridine-3-aldehyde reduction. View Source
